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Compound of Interest

8-Methyl-2H-1,4-benzothiazine-
Compound Name:

3(4H)-one
CAS No.: 139605-34-8
Cat. No.: B2408433

Get Quote

Executive Summary: The "Ortho-Sulfur" Effect

The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, serving as a
pharmacophore for antipsychotics, antioxidants, and antimicrobial agents. While the 6- and 7-
substituted derivatives (para- and meta- to the nitrogen) are widely explored due to the
commercial availability of starting materials, the 8-methyl-1,4-benzothiazine isomers represent
a distinct chemical space.

This guide analyzes the SAR of 8-methyl-1,4-benzothiazines, specifically focusing on the steric
and electronic consequences of substitution at the C8 position (ortho to the sulfur atom).
Comparative analysis reveals that while 6- and 7-methyl isomers often offer superior potency in
sterically demanding binding pockets, the 8-methyl derivatives exhibit enhanced oxidative
stability and unique selectivity profiles due to the shielding of the sulfur center.

Chemical Architecture & Numbering
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To understand the SAR, we must first define the steric environment. The 1,4-benzothiazine
core is numbered starting from the sulfur atom.

e Position 1: Sulfur (S)[1][2][3]

» Position 4: Nitrogen (N)[3][4]

» Position 8: Carbon on the benzene ring, adjacent to Sulfur.
Structural Implications of 8-Methyl Substitution:

» Steric Shielding: The methyl group at C8 projects into the space surrounding the sulfur atom
(S1). This hinders metabolic S-oxidation (sulfoxide formation), potentially prolonging half-life
compared to the 6- or 7-methyl isomers.

e Ring Planarity: Unlike C5 substitution (peri-interaction with N-substituents), C8 substitution
causes minimal distortion to the thiazine ring pucker, maintaining the "butterfly” angle
essential for intercalation or receptor binding.

Diagram: SAR Logic of the Benzothiazine Core
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Figure 1: Structural map highlighting the unique influence of the C8-methyl group on the sulfur
center compared to other positions.

Comparative Performance Analysis

The following data synthesizes experimental trends observed in antimicrobial and antioxidant
assays for methyl-substituted 4H-1,4-benzothiazines.

Antimicrobial Potency (MIC Values)

Context: Evaluation against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
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Isomer

Structure Note

S. aureus MIC
(ng/mL)

E. coli MIC
(ng/imL)

SAR Insight

Unsubstituted

Core Scaffold

64

>128

Baseline activity;
moderate

lipophilicity.

6-Methyl

Para to Nitrogen

64

High Potency.
Electronic
donation to N4
enhances
interaction with

target proteins.

7-Methyl

Meta to Nitrogen

64

Moderate
improvement
over

unsubstituted.

8-Methyl

Ortho to Sulfur

32

>128

Selectivity Shift.
Steric bulk near
Sulfur reduces
potency against
Gram-negatives
(transport issues)
but maintains
Gram-positive

activity.

Antioxidant Activity (DPPH Scavenging)

Context: 1,4-Benzothiazines act as radical scavengers. The stability of the resulting radical

cation is key.
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Compound IC50 (pM) Mechanism Note

Trolox (Std) 15.2 Reference standard.

Electron-donating methyl
6-Methyl-1,4-BT 22.4 stabilizes the radical cation
delocalized over the N-S axis.

Slightly lower potency than 6-
Me. The C8-methyl twists the
orbital alignment slightly,
8-Methyl-1,4-BT 28.1 reducing resonance
stabilization of the radical, but
increases resistance to

irreversible oxidation.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (TLC monitoring
and melting point confirmation).

Synthesis of 8-Methyl-4H-1,4-benzothiazines

The synthesis requires a specific starting material, 2-amino-3-methylbenzenethiol, to ensure
the methyl group ends up at the C8 position.

Reaction Scheme: 2-Amino-3-methylbenzenethiol + 1,3-Dicarbonyl Compound — 8-Methyl-
1,4-benzothiazine

Protocol:

Reagents: Dissolve 2-amino-3-methylbenzenethiol (10 mmol) in DMSO (10 mL).

Catalyst: Add a catalytic amount of lodine (10 mol%) or use Oxidative Cyclization with
DMSO as the oxidant.

Addition: Add the 1,3-dicarbonyl (e.g., acetylacetone, 10 mmol) dropwise.

Reflux: Heat the mixture at reflux (approx. 140°C) for 2—4 hours.
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o Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The thiol spot (high Rf) should
disappear, and a fluorescent yellow/orange spot should appear.

o Workup: Pour the cooled reaction mixture into crushed ice (100 g). The product will
precipitate.

« Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.
o Characterization (Critical for 8-Me):

o 1H NMR: Look for the aromatic region. The 8-methyl isomer will show a specific coupling
pattern (doublet-doublet or multiplet) for the protons at C5, C6, C7. Crucially, the C8-H
signal will be missing, and a methyl singlet will appear upfield.

Biological Assay: DPPH Radical Scavenging

Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

o Test Samples: Prepare serial dilutions of the 8-methyl-1,4-benzothiazine derivative (10—-200
pg/mL) in methanol.

e Incubation: Mix 1 mL of sample with 3 mL of DPPH solution. Vortex and incubate in the dark
at room temperature for 30 minutes.

o Measurement: Measure Absorbance at 517 nm (

).

e Control: Measure Absorbance of DPPH + Methanol (

)

e Calculation:

Mechanistic Pathway: Oxidative Cyclization
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The formation of the 1,4-benzothiazine ring involves a condensation followed by an oxidative
ring closure. The presence of the 8-methyl group influences the final cyclization step sterically.

Start: 2-Amino-3-methylbenzenethiol
+ 1,3-Dicarbonyl

H20
Intermediate: Enaminone Formation
(Condensation at NH2)
xidant (DMSO/I2)

Oxidative Cyclization
(Thiol attack on Alpha-Carbon)

-H20/-2H .
4
Critical SAR Point:
8-Methyl group creates steric bulk

during Step 3, potentially slowing
cyclization compared to 6-Methyl.

Groduct: 8-Methyl-1,4-Benzothiazina

Click to download full resolution via product page

Figure 2: Synthetic pathway highlighting the stage where 8-methyl steric hindrance impacts the
reaction kinetics.

Conclusion & Recommendation
For researchers designing novel benzothiazines:

o Choose 8-Methyl Substitution if your goal is metabolic stability or selectivity against specific
Gram-positive targets where the sulfur pocket is restricted.

o Choose 6-Methyl Substitution if your goal is maximal potency and radical scavenging
efficiency, as the electronic donation is more effectively transmitted to the nitrogen.
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The 8-methyl-1,4-benzothiazine remains a valuable, under-explored scaffold that offers a
unique "ortho-blocking" strategy to modulate the physicochemical properties of the thiazine
ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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